molecular formula C28H41NO4 B3025987 Piericidin IT-143-B

Piericidin IT-143-B

Cat. No.: B3025987
M. Wt: 455.6 g/mol
InChI Key: QDBZGOIMALIBKV-LCJGRIDISA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Piericidin IT-143-B, like other members of the piericidin family, primarily targets the NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain . This enzyme plays a crucial role in cellular respiration, facilitating the transfer of electrons from NADH to ubiquinone. By inhibiting this enzyme, this compound disrupts the normal flow of electrons, affecting the production of ATP .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain, specifically the first complex, complex I . By inhibiting the function of complex I, this compound disrupts the normal flow of electrons along the chain, which can lead to a decrease in the proton gradient across the mitochondrial membrane. This disruption can affect the synthesis of ATP, which relies on this gradient .

Pharmacokinetics

Given its structural similarity to coenzyme q, it may share some of its pharmacokinetic properties .

Result of Action

The primary result of this compound’s action is the disruption of the mitochondrial electron transport chain, leading to a decrease in ATP production . This can have a variety of downstream effects, depending on the cell type and physiological context. For example, in tumor cells, this disruption can lead to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other metabolites or drugs could potentially affect its efficacy or stability . Additionally, the specific physiological environment within the cell, such as the pH or the presence of other proteins, could also influence its action .

Biochemical Analysis

Biochemical Properties

Piericidin IT-143-B, like other piericidins, plays a crucial role in biochemical reactions. It has a close structural similarity with coenzyme Q, which makes piericidins important NADH-ubiquinone oxidoreductase (complex I) inhibitors in the mitochondrial electron transport chain . This interaction with enzymes and proteins in the electron transport chain is a key aspect of its biochemical activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. Due to its inhibitory activity against NADH dehydrogenase, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role as a NADH-ubiquinone oxidoreductase inhibitor. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Metabolic Pathways

This compound is involved in the mitochondrial electron transport chain due to its inhibitory activity against NADH dehydrogenase . This could also include effects on metabolic flux or metabolite levels.

Properties

IUPAC Name

2-[(2E,5E,7E,9R,10R,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO4/c1-10-18(2)16-21(5)25(30)22(6)17-20(4)13-11-12-19(3)14-15-24-23(7)26(31)27(32-8)28(29-24)33-9/h10-11,13-14,16-17,22,25,30H,12,15H2,1-9H3,(H,29,31)/b13-11+,18-10+,19-14+,20-17+,21-16+/t22-,25+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBZGOIMALIBKV-LCJGRIDISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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